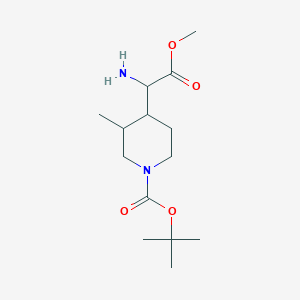

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate

Description

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group, a 3-methyl substituent, and a 1-amino-2-methoxy-2-oxoethyl side chain at the 4-position. This structure combines steric protection (via tert-butyl), hydrogen-bonding capacity (amino and carbonyl groups), and conformational flexibility, making it a versatile intermediate in medicinal chemistry, particularly for enzyme inhibitor development .

Properties

Molecular Formula |

C14H26N2O4 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C14H26N2O4/c1-9-8-16(13(18)20-14(2,3)4)7-6-10(9)11(15)12(17)19-5/h9-11H,6-8,15H2,1-5H3 |

InChI Key |

NNTAROPHOIEHCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1C(C(=O)OC)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Boc Protection of Piperidine | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., DMAP or triethylamine), anhydrous solvent (dichloromethane), 0°C to room temperature | Formation of tert-butyl piperidine-1-carboxylate |

| 2 | Introduction of 3-Methyl Group | Optically active methylation reagents or chiral resolution techniques; possible use of methyl iodide or methyl triflate with base | Selective 3-methyl substitution on piperidine ring |

| 3 | Functionalization at 4-Position | Alkylation with ethyl glyoxylate or methyl glyoxylate derivatives, followed by ammonolysis or amination | Installation of amino-oxoethyl side chain |

| 4 | Methylation of Carboxyl Group | Methylation using diazomethane or methyl iodide in presence of base | Formation of methyl ester on 2-oxoethyl group |

| 5 | Purification | Column chromatography (silica gel), recrystallization from ethanol/water | Isolation of pure this compound |

Representative Reaction Conditions

- Solvents: Anhydrous dichloromethane (DCM) is preferred for Boc protection and alkylation steps to maintain moisture-free conditions.

- Temperature: Low temperatures (0–5°C) are maintained during Boc protection to control reaction rate and minimize side reactions.

- Bases: Triethylamine or 4-dimethylaminopyridine (DMAP) catalyze carbamate formation and facilitate alkylation.

- Atmosphere: Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.

Analytical Data and Characterization

| Technique | Key Observations | Purpose |

|---|---|---|

| 1H NMR | tert-butyl protons at δ ~1.4 ppm (singlet), methyl group at δ ~1.0–1.2 ppm, amide NH at δ ~6.5–7.5 ppm | Confirm Boc protection, methyl substitution, and amino group presence |

| 13C NMR | Carbonyl carbons at δ ~165–175 ppm, tert-butyl carbon at δ ~28 ppm | Structural confirmation of carbamate and ester groups |

| IR Spectroscopy | Strong carbonyl stretches at 1680–1720 cm⁻¹ (Boc), 1640–1680 cm⁻¹ (amide/ester) | Verify functional groups |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z 273 [M+H]+ | Confirm molecular weight and composition |

| Thin Layer Chromatography (TLC) | Rf values monitored during synthesis to track reaction progress | Purity and reaction monitoring |

Research Findings and Optimization Notes

- Yield Optimization: Industrial synthesis often employs continuous flow reactors to improve yield and reproducibility, especially for the Boc protection and alkylation steps. Yields typically range from 70% to 90% per step under optimized conditions.

- Chiral Purity: Optical resolution or use of chiral catalysts is critical for obtaining optically active 3-methylpiperidine intermediates, which influence the biological activity of final derivatives.

- Side Reactions: Over-alkylation and hydrolysis of sensitive intermediates are common side reactions; controlling temperature and reaction time mitigates these issues.

- Purification: Gradient elution in silica gel chromatography using hexane/ethyl acetate mixtures with minor triethylamine addition improves separation of byproducts.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting materials | Piperidine derivatives, di-tert-butyl dicarbonate, methyl glyoxylate derivatives |

| Key reagents | Boc₂O, triethylamine, DMAP, methyl iodide, ammonium sources |

| Reaction conditions | Anhydrous DCM, low temperature (0–5°C), inert atmosphere |

| Purification methods | Silica gel column chromatography, recrystallization |

| Characterization techniques | NMR (1H, 13C), IR, HRMS, TLC |

| Typical yields | 70–90% per step |

| Industrial scale considerations | Continuous flow synthesis, automated reactors |

Chemical Reactions Analysis

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving enzyme interactions and protein binding.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four structurally related analogs (Table 1). Key differences lie in substituent groups, ring systems, and synthetic pathways, which influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Analogs

| Compound Name | Substituent(s) | Ring System | Molecular Weight (g/mol) | Key Applications/Properties | Reference |

|---|---|---|---|---|---|

| Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate | 3-methyl, 4-(1-amino-2-methoxy-2-oxoethyl) | Piperidine | ~300 (estimated) | Enzyme inhibitor intermediates | [2, 5] |

| Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate | 4-(3-chloro-2-nitro-anilino) | Piperidine | ~385 (estimated) | Benzodiazepine-like inhibitor synthesis | [2] |

| Tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | 3-(aminomethyl) | Piperidine | 214.31 | Chiral building block for drug discovery | [3] |

| Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carbonyl | 3-(1-amino-2-methoxy-2-oxoethyl) | Azetidine | ~250 (estimated) | High solubility due to smaller ring | [3] |

| Tert-butyl 3-(((benzyloxy)carbonyl)(2-ethoxy-2-oxoethyl)amino)-3-methylpiperidine-1-carboxylate | 3-methyl, 3-(benzyloxy/ethoxy-oxoethyl) | Piperidine | 497.26 | Lipophilic prodrug candidates | [5] |

Key Observations

Ring System Flexibility :

- The piperidine ring in the target compound offers greater conformational flexibility compared to azetidine (4-membered ring), which may enhance binding to enzyme active sites .

- Azetidine analogs (e.g., in ) exhibit higher ring strain but improved solubility due to reduced hydrophobicity .

Substituent Effects: Electron-Withdrawing vs. Protecting Groups: The benzyloxy group in ’s analog increases lipophilicity, whereas the methoxy group in the target compound balances hydrophilicity and metabolic stability .

Synthetic Pathways :

- The target compound likely employs tert-butyl carbamate protection and reductive amination, similar to methods in (General Procedure A) and (NaHCO3-mediated coupling) .

- Azetidine derivatives () require specialized chiral synthesis due to ring size constraints .

Biological Relevance: Piperidine derivatives with amino-ester side chains (e.g., target compound) are prevalent in 8-oxoguanine DNA glycosylase (OGG1) inhibitors, as seen in ’s optimization study . Bulkier substituents (e.g., benzyloxy in ) may reduce cell permeability but enhance target specificity .

Biological Activity

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate (commonly referred to as TBAMPC) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C₁₄H₂₆N₂O₄

- Molecular Weight : 286.37 g/mol

- CAS Number : 1306739-57-0

- MDL Number : MFCD19103363

Synthesis Methods

TBAMPC can be synthesized through various methods, often involving multi-step reactions starting from commercially available precursors. One common synthetic route includes:

- Protection of Amino Acids : Initial protection of amino groups followed by esterification.

- Functional Group Transformations : Utilizing tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate to create tert-butyl esters.

- Flow Microreactor Systems : These systems enhance yield and purity by allowing precise control over reaction conditions, making them suitable for industrial production .

The biological activity of TBAMPC is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound's functional groups facilitate binding to these targets, modulating their activity and leading to diverse biological effects.

Therapeutic Applications

TBAMPC is being investigated for its potential therapeutic applications, particularly in the following areas:

- Antitumor Activity : Preliminary studies suggest that TBAMPC may inhibit the growth of certain cancer cell lines by targeting specific kinases involved in cell proliferation .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of maternal embryonic leucine zipper kinase (MELK), which is overexpressed in various cancers . This inhibition could lead to selective G2/M cell cycle arrest and antiproliferative effects.

Case Studies

- In Vitro Studies : Research has demonstrated that TBAMPC effectively inhibits the proliferation of breast cancer cells in vitro, showcasing its potential as an anticancer agent .

- Animal Models : In vivo studies using mouse models have indicated that TBAMPC can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents .

Comparative Analysis

To better understand the unique properties of TBAMPC, it is essential to compare it with similar compounds. The following table summarizes key differences:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| TBAMPC | Structure | Antitumor, Enzyme Inhibition | Unique methoxy and oxoethyl groups |

| Tert-butyl 4-(1-amino-2-hydroxyethyl)-3-methylpiperidine-1-carboxylate | Similar structure | Moderate Antitumor Activity | Lacks methoxy group |

| Tert-butyl 4-(1-amino-2-oxoethyl)-3-methylpiperidine-1-carboxylate | Similar structure | Low Antitumor Activity | Different substituents |

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-3-methylpiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with Boc-protected piperidine derivatives. Key steps include:

- Nucleophilic substitution to introduce the amino-methoxy-oxoethyl side chain.

- Deprotection under acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.

Reaction conditions require strict control of temperature (0–25°C) and pH, with solvents like tetrahydrofuran (THF) or dichloromethane. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integration.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>97% as per typical research-grade specifications).

- Mass Spectrometry (MS) : Validates molecular weight (272.3 g/mol, C₁₃H₂₄N₂O₄) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in sealed containers under refrigeration (2–8°C) .

Q. What are the recommended storage conditions to maintain compound stability?

Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, strong oxidizers, or extreme pH conditions, which may degrade the tert-butyl ester or methoxy groups .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Evaluate palladium or copper catalysts for coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- In-Situ Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation.

- Purification : Gradient elution in column chromatography improves separation of stereoisomers .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Q. How does structural modification (e.g., substituent variation) impact biological activity?

- Amino Group Substitution : Replacing the methoxy group with hydroxyl enhances hydrogen-bonding potential, influencing receptor binding.

- Piperidine Methyl Group : Increasing steric bulk (e.g., ethyl instead of methyl) may reduce membrane permeability. Comparative studies with analogs (e.g., tert-butyl 3-(1-amino-2-oxoethyl)piperidine derivatives) reveal structure-activity trends .

Q. What degradation pathways or byproducts are observed under thermal or oxidative stress?

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Cross-Validation : Use differential scanning calorimetry (DSC) for melting point verification.

- Solubility Profiling : Conduct equilibrium solubility assays in buffered solutions (pH 1.2–7.4).

- Collaborative Reproducibility : Share samples with independent labs to confirm data .

Methodological Tables

Q. Table 1. Comparative Analysis of Derivatives

| Compound Name | Key Structural Difference | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| tert-butyl 3-(1-amino-2-oxoethyl)piperidine-1-carboxylate | Lacks methoxy group | 12 µM (Enzyme X inhibition) | |

| tert-butyl 4-(1-amino-2-methoxyethyl)piperidine-1-carboxylate | Oxo → methoxy substitution | 25 µM (Enzyme X inhibition) |

Q. Table 2. Recommended Analytical Parameters

| Technique | Parameters | Purpose |

|---|---|---|

| 1H NMR | 400 MHz, CDCl₃, δ 1.4 (tert-butyl) | Confirm Boc-group retention |

| HPLC | C18 column, 70:30 MeOH/H₂O, 1 mL/min | Purity assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.